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  • Product: Ethanesulfinyl chloride
  • CAS: 1718-44-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethanesulfonyl Chloride: Properties, Structure, and Applications

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Topic: This guide provides a comprehensive overview of ethanesulfonyl chloride (C₂H₅ClO₂S) . Initial searches for "ethanesulfinyl chloride (C₂H₅ClOS)" did not yield sufficient data in established chemical databases, suggesting it is a less common or stable compound. Given the similarity in nomenclature, this guide focuses on the well-documented and widely used ethanesulfonyl chloride, which is likely the intended subject of interest for researchers in drug development and chemical synthesis.

Introduction and Strategic Importance

Ethanesulfonyl chloride, also known as ethylsulfonyl chloride, is a pivotal reagent in organic synthesis, valued for its role as a precursor to the ethanesulfonyl (or "esyl") group. Its high reactivity makes it an essential building block in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] The introduction of the ethanesulfonyl moiety can significantly alter the biological activity, solubility, and metabolic stability of a molecule. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the molecular characteristics and practical applications of ethanesulfonyl chloride.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of ethanesulfonyl chloride is fundamental to its safe handling and effective use in synthesis.

Molecular Weight and Core Properties

The fundamental properties of ethanesulfonyl chloride are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource(s)
Molecular Formula C₂H₅ClO₂S[2][3]
Molecular Weight 128.58 g/mol [2]
CAS Number 594-44-5[2][3][4]
Appearance Colorless to light yellow or light brown liquid[5]
Density 1.357 g/mL at 25 °C[6][7]
Boiling Point 177 °C[6]
Refractive Index n20/D 1.452[6][7]
SMILES CCS(=O)(=O)Cl[4][8]
InChIKey FRYHCSODNHYDPU-UHFFFAOYSA-N[3][8]
3D Molecular Structure and Conformation

The central sulfur atom is bonded to two oxygen atoms, one chlorine atom, and the ethyl group. The geometry around the sulfur atom is approximately tetrahedral. The C-S-Cl and O-S-O bond angles are expected to deviate from the ideal 109.5° due to the differing steric and electronic demands of the substituents. The two S=O bonds are very short and strong, indicating a high degree of double-bond character. The ethyl group is conformationally flexible, with rotation possible around the C-C and C-S single bonds.

The following diagram illustrates the logical relationship between the compound's identity and its key structural descriptors.

Ethanesulfonyl Chloride: Structural Identity A Ethanesulfonyl Chloride B C₂H₅ClO₂S A->B Formula C CAS: 594-44-5 A->C Registry No. D MW: 128.58 g/mol A->D Mol. Weight E SMILES: CCS(=O)(=O)Cl A->E 2D Representation Workflow: Sulfonamide Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Products A Ethanesulfonyl Chloride (CH₃CH₂SO₂Cl) C Nucleophilic Acyl Substitution A->C B Amine (R-NH₂) + Base (e.g., Et₃N) B->C D Ethanesulfonamide (CH₃CH₂SO₂NHR) C->D E Triethylammonium Chloride ([Et₃NH]⁺Cl⁻) C->E

Caption: General workflow for the synthesis of ethanesulfonamides.

Role in Drug Discovery

Ethanesulfonyl chloride is a key intermediate in the synthesis of numerous pharmaceuticals. For instance, it has been utilized in the development of selective inhibitors of oncogenic B-raf kinase, which are potent anti-melanoma agents. [9]The ethanesulfonyl group can form critical hydrogen bonds with target proteins, enhancing binding affinity and selectivity. Its use in the synthesis of deuterated baricitinib, a Janus kinase (JAK) inhibitor, highlights its importance in creating isotopically labeled standards for pharmacokinetic studies. [10]

Conclusion

Ethanesulfonyl chloride is a versatile and powerful reagent for the introduction of the ethanesulfonyl group in organic synthesis. Its well-defined physicochemical properties and reactivity profile make it an indispensable tool for medicinal chemists and process development scientists. Adherence to strict safety protocols is paramount due to its hazardous nature. The continued application of this reagent in the synthesis of complex molecules underscores its enduring importance in the advancement of pharmaceutical and chemical sciences.

References

  • Santa Cruz Biotechnology, Inc. Ethanesulfonyl chloride (CAS 594-44-5).

  • National Institute of Standards and Technology. Ethanesulfonyl chloride. In: NIST Chemistry WebBook.

  • National Institute of Standards and Technology. Ethanesulfonyl chloride.

  • MilliporeSigma. Ethanesulfonyl chloride.

  • Matrix Fine Chemicals. ETHANESULFONYL CHLORIDE | CAS 594-44-5.

  • Sunway Pharm Ltd. Ethanesulfonyl chloride - CAS:594-44-5.

  • Sigma-Aldrich. Ethanesulfonyl chloride >=99%.

  • Chemsrc. Ethanesulfonyl chloride | CAS#:594-44-5.

  • CAS Common Chemistry. Ethanesulfonyl chloride.

  • Thermo Fisher Scientific. Ethanesulfonyl chloride, 98+%.

  • Pharmaffiliates. Ethanesulfonyl chloride | CAS No : 594-44-5.

  • PubChemLite. Ethanesulfonyl chloride (C2H5ClO2S).

  • PubChem. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667.

  • Guidechem. Ethanesulfonyl chloride 594-44-5 wiki.

  • Jansen-van Vuuren, R. D., & Vohra, R. (2022). Synthesis of [²H₅]baricitinib via [²H₅]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(3), 157-161.

  • Google Patents. US2772307A - Process for preparing ethylene sulfonyl chloride.

  • Thermo Fisher Scientific. Methanesulfonyl chloride, 98%.

  • Organic Syntheses. Synthesis of sulfonyl chloride substrate precursors.

  • Global Substance Registration System. ETHANESULFONYL CHLORIDE.

  • ChemicalBook. Ethanesulfonyl chloride(594-44-5) 1H NMR spectrum.

  • MilliporeSigma. Ethanesulfonyl chloride, 1 X 100 mL (471542-100ML).

  • Hosea Chem. Ethanesulfonyl Chloride|Ethyl Sulfonyl Chloride|ESC|China|CAS 594-44-5.

Sources

Exploratory

1H and 13C NMR spectrum data for ethanesulfinyl chloride

Structural Elucidation of Ethanesulfinyl Chloride: A Comprehensive Guide to 1 H and 13 C NMR Spectral Analysis Executive Summary Ethanesulfinyl chloride (CH 3​ CH 2​ S(O)Cl) is a highly reactive, electrophilic organosulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Ethanesulfinyl Chloride: A Comprehensive Guide to 1 H and 13 C NMR Spectral Analysis

Executive Summary

Ethanesulfinyl chloride (CH 3​ CH 2​ S(O)Cl) is a highly reactive, electrophilic organosulfur intermediate. It is frequently utilized in the synthesis of sulfinamides, sulfoxides, and transient sulfines—including the lachrymatory factors characteristic of Allium species[1]. Due to its extreme sensitivity to moisture and the unique stereochemical properties of the sulfinyl group, acquiring and interpreting its Nuclear Magnetic Resonance (NMR) spectra requires a rigorous, self-validating analytical approach. This whitepaper details the mechanistic causality behind its spectral features, provides quantitative reference data, and outlines a field-proven protocol for sample preparation.

Part 1: Mechanistic Principles of Spectral Causality

To interpret the NMR spectra of ethanesulfinyl chloride accurately, one must look beyond simple functional group assignments and understand the underlying molecular geometry and electronic environment.

The Stereogenic Sulfur Center

Unlike typical ketones or sulfones, the sulfur atom in a sulfinyl chloride is sp3 hybridized, with a lone pair occupying one of the tetrahedral vertices. The inversion barrier for this sulfur center is exceptionally high ( ≈35–40 kcal/mol), meaning it does not racemize at room temperature. Consequently, the sulfur atom acts as a stable chiral center.

Diastereotopicity of the α -Methylene Protons

Because the sulfur atom is chiral, the two protons on the adjacent α -methylene (CH 2​ ) group are locked into distinct stereochemical environments. They are diastereotopic and magnetically non-equivalent. Instead of appearing as a simple quartet, these protons couple with each other (geminal coupling, 2J≈13 Hz) and with the adjacent methyl group (vicinal coupling, 3J≈7.5 Hz). This complex interplay typically resolves as an ABX 3​ or ABM 3​ spin system in the 1 H NMR spectrum[1].

Electronic Deshielding Effects

The highly electronegative chlorine atom and the sulfinyl oxygen exert a strong inductive pull, stripping electron density away from the α -carbon. This results in a profound downfield shift for both the α -protons ( 1 H NMR) and the α -carbon ( 13 C NMR), distinguishing it clearly from standard thioethers or sulfoxides[2].

Part 2: Quantitative Data Presentation

The following tables summarize the expected quantitative NMR data for ethanesulfinyl chloride, extrapolated from empirical data of homologous alkanesulfinyl chlorides such as n-propanesulfinyl chloride[1].

Table 1: 1 H NMR Spectral Data (in CDCl 3​ at 298 K)
Proton EnvironmentExpected Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
-CH 3​ ( β -methyl)1.35 – 1.45Triplet (t) 3J≈7.5 3H
-CH 2​ - ( α -methylene)3.30 – 3.50Complex Multiplet (ABX 3​ ) 2J≈13.0 , 3J≈7.5 2H
Table 2: 13 C NMR Spectral Data (in CDCl 3​ at 298 K)
Carbon EnvironmentExpected Chemical Shift ( δ , ppm)Assignment Logic
-CH 3​ ( β -carbon)10.0 – 15.0Aliphatic methyl, slightly deshielded by the β -sulfinyl group.
-CH 2​ - ( α -carbon)60.0 – 66.0Strongly deshielded by the adjacent, highly electronegative -S(O)Cl moiety.

Part 3: Visualizations of Molecular Logic and Workflow

G S_Chiral Chiral Sulfur Center (S=O) CH2_Group Alpha-Methylene Diastereotopic Protons S_Chiral->CH2_Group Induces Geminal Geminal Coupling (J ~ 13 Hz) CH2_Group->Geminal H_A splits H_B Vicinal Vicinal Coupling (J ~ 7.5 Hz) CH2_Group->Vicinal Splits CH3 CH3_Group Beta-Methyl Equivalent Protons CH3_Group->Vicinal Splits H_A & H_B Multiplet Complex Multiplet (~3.4 ppm) Geminal->Multiplet Vicinal->Multiplet Triplet Triplet (~1.4 ppm) Vicinal->Triplet

Logical flow of spin-spin coupling induced by the chiral sulfur center in ethanesulfinyl chloride.

Workflow Start 1. Synthesize/Purify Ethanesulfinyl Chloride Glovebox 2. Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Solvent 3. Add Dry CDCl3 (Over Molecular Sieves) Glovebox->Solvent Tube 4. Transfer to J. Young Valved NMR Tube Solvent->Tube Acquisition 5. Acquire 1H/13C NMR (Check for Hydrolysis) Tube->Acquisition

Self-validating experimental workflow for moisture-sensitive NMR sample preparation.

Part 4: Experimental Protocols (Self-Validating Systems)

Ethanesulfinyl chloride reacts violently and rapidly with atmospheric moisture to form ethanesulfinic acid and hydrogen chloride (HCl)[2]. If hydrolysis occurs, the NMR spectrum will be compromised by shifting peaks and the appearance of acidic protons. The following step-by-step methodology ensures a self-validating, pristine acquisition.

Step-by-Step Methodology:
  • Solvent Preparation: Dry CDCl 3​ over activated 4Å molecular sieves for a minimum of 24 hours. Expert Tip: Add a trace amount of anhydrous silver wire to the solvent storage flask to scavenge any residual DCl that could catalyze decomposition.

  • Inert Transfer: Inside an argon-filled glovebox (O 2​ and H 2​ O < 1 ppm), transfer 15–20 mg of freshly distilled ethanesulfinyl chloride into an oven-dried, 1-dram vial.

  • Dissolution: Dissolve the analyte completely in 0.6 mL of the prepared dry CDCl 3​ .

  • Sample Sealing: Transfer the solution into a J. Young valved NMR tube. Seal the PTFE valve tightly. This specialized tube prevents atmospheric moisture ingress during transport from the glovebox to the spectrometer console.

  • Acquisition Parameters:

    • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

    • 13 C NMR: Acquire 512–1024 scans utilizing WALTZ-16 proton decoupling. Set the D1 to 2–3 seconds to ensure complete relaxation of the highly deshielded α -carbon.

  • System Validation: Before analyzing the carbon spectrum, evaluate the 1 H spectrum. Look for a broad singlet far downfield (>8.0 ppm). The presence of this peak indicates HCl or sulfinic acid generation (hydrolysis). If this peak is absent, the closed system is validated, and the structural data is trustworthy.

References

  • Block, E., et al. (1996). Microwave Spectroscopic Identification, Mechanism of Formation, Synthesis, and Reactions of (E,Z)-Propanethial S-Oxide, the Lachrymatory Factor of the Onion (Allium cepa). Journal of the American Chemical Society - ACS Publications.[Link]

  • Jung, F., et al. (1974). The sulfohaloform reaction. The stepwise conversion of dialkyl sulfides into alkanesulfonyl chlorides. Canadian Journal of Chemistry.[Link]

Sources

Foundational

Ethanesulfinyl chloride CAS registry number and supplier information

An In-Depth Technical Guide to Ethanesulfonyl Chloride: Synthesis, Reactivity, and Application For Researchers, Scientists, and Drug Development Professionals A Note on Nomenclature: Sulfonyl vs. Sulfinyl vs. Sulfenyl In...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethanesulfonyl Chloride: Synthesis, Reactivity, and Application

For Researchers, Scientists, and Drug Development Professionals

A Note on Nomenclature: Sulfonyl vs. Sulfinyl vs. Sulfenyl

In the realm of organosulfur chemistry, precision in nomenclature is paramount. This guide focuses on ethanesulfonyl chloride , a compound featuring a sulfur atom in its highest oxidation state (+6) within this series. It is crucial to distinguish it from related structures:

  • Ethanesulfonyl Chloride (C₂H₅SO₂Cl): The subject of this guide. The sulfur atom is bonded to two oxygen atoms, a chlorine atom, and an ethyl group.

  • Ethanesulfinyl Chloride (C₂H₅S(O)Cl): Contains one doubly-bonded oxygen. This compound is significantly less common and stable.

  • Ethanesulfenyl Chloride (C₂H₅SCl): Contains no oxygen atoms bonded to the sulfur.

Given its widespread use as a versatile intermediate in synthetic chemistry, this whitepaper is dedicated to ethanesulfonyl chloride.

Core Compound Identification and Properties

Ethanesulfonyl chloride, also known as ethylsulfonyl chloride, is a key reagent in organic synthesis, valued for its ability to introduce the ethanesulfonyl (EtSO₂) group into molecules.

CAS Registry Number: 594-44-5[1][2][3][4][5]

Key Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₂H₅ClO₂S[1][3][4][5]
Molecular Weight 128.57 g/mol [1][3]
Appearance Colorless to light brown liquid[6][7]
Density ~1.357 g/mL at 25°C[7]
Boiling Point 171-177°C[3][7][8]
Flash Point 83°C (181.4°F) - closed cup[7]
Solubility Soluble in diethyl ether, dichloromethane; Decomposes in water and ethanol.[7]

Synthesis of Ethanesulfonyl Chloride

The industrial and laboratory-scale synthesis of ethanesulfonyl chloride primarily relies on the oxidative chlorination of sulfur-containing starting materials. The choice of method is often dictated by the availability of precursors, desired scale, and safety considerations.

Primary Synthetic Pathway: Oxidative Chlorination of Ethyl Mercaptan

A prevalent method involves the reaction of ethyl mercaptan (ethanethiol) with chlorine gas in an aqueous medium.[9] This reaction is highly exothermic and requires careful temperature control.

Reaction: CH₃CH₂SH + 3Cl₂ + 2H₂O → CH₃CH₂SO₂Cl + 5HCl

Causality and Experimental Insight: The reaction proceeds in the dark to prevent radical chain reactions that could lead to undesired chlorinated byproducts on the ethyl chain.[9] Water acts as both a solvent and a reactant, participating in the hydrolysis of intermediate sulfur chlorides. Maintaining the temperature below 20°C is critical to minimize side reactions and control the evolution of HCl gas.[9]

Experimental Workflow: Synthesis via Oxidative Chlorination

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Charge Reactor with: - Ethyl Mercaptan (or Diethyl Disulfide) - Aqueous Solvent B Cool Reactor to < 20°C A->B C Introduce Chlorine Gas (Cl₂) slowly while maintaining temperature B->C Exothermic Reaction D Monitor reaction (e.g., by color change) until completion C->D E Phase Separation: Separate organic layer (crude EtSO₂Cl) D->E F Washing (optional): Wash with cold brine to remove aqueous impurities E->F G Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ F->G H Purification: Vacuum Distillation G->H I Final Product: Ethanesulfonyl Chloride H->I

Caption: Workflow for the synthesis of Ethanesulfonyl Chloride.

Chemical Reactivity and Mechanistic Considerations

Ethanesulfonyl chloride is an electrophilic reagent, with the sulfur atom being susceptible to nucleophilic attack. This reactivity is the foundation of its utility in organic synthesis.

Formation of Sulfonamides and Sulfonate Esters

The most common applications involve reactions with nucleophiles like amines and alcohols. These reactions typically require a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

General Reaction Scheme

G cluster_0 Reaction with Amines cluster_1 Reaction with Alcohols EtSO2Cl Ethanesulfonyl Chloride CH₃CH₂SO₂Cl Amine Primary/Secondary Amine (R¹R²NH) Alcohol Alcohol (R-OH) Sulfonamide Ethanesulfonamide (CH₃CH₂SO₂NR¹R²) Amine->Sulfonamide + EtSO₂Cl - HCl Sulfonate Ethanesulfonate Ester (CH₃CH₂SO₂OR) Alcohol->Sulfonate + EtSO₂Cl - HCl

Caption: Key reactions of Ethanesulfonyl Chloride with nucleophiles.

Mechanistic Insight: The solvolysis of alkanesulfonyl chlorides is generally considered to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10] The highly electrophilic sulfur center is attacked by the nucleophile, leading to a transition state with subsequent displacement of the chloride ion. While some Sₙ1 character (involving a transient sulfonyl cation) has been debated, particularly in highly ionizing solvents, the Sₙ2 pathway is dominant under typical synthetic conditions.[10]

Applications in Drug Development and Agrochemicals

The ethanesulfonamide functional group is a key pharmacophore in various therapeutic agents and a critical component of many herbicides.

  • Pharmaceuticals: Ethanesulfonyl chloride serves as an intermediate in the synthesis of sulfonamide drugs and other complex molecules.[7][11] For example, it was used in the discovery of a selective inhibitor of oncogenic B-raf kinase for antimelanoma activity.[1]

  • Agrochemicals: It is a building block for sulfonylurea herbicides, which are vital for crop protection.[7][11]

  • Other Uses: The compound is also utilized in the synthesis of perfumes, essences, and as an intermediate for fluorinated surfactants.[7][9][11]

Protocol: Synthesis of N-benzyl-ethanesulfonamide

This protocol provides a representative example of sulfonamide formation using ethanesulfonyl chloride.

Objective: To synthesize N-benzyl-ethanesulfonamide from benzylamine and ethanesulfonyl chloride.

Materials:

  • Benzylamine

  • Ethanesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add a solution of ethanesulfonyl chloride (1.1 eq) in dichloromethane dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5°C.

    • Expert Insight: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Aqueous Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Trustworthiness: Each wash step serves a purpose. The HCl wash removes excess triethylamine and benzylamine. The NaHCO₃ wash neutralizes any remaining acid. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography to yield pure N-benzyl-ethanesulfonamide.

Safety, Handling, and Supplier Information

Hazard Profile and Safety Precautions

Ethanesulfonyl chloride is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Toxicity: Toxic if inhaled and harmful if swallowed.[6][12]

  • Corrosivity: Causes severe skin burns and eye damage.[6][12] It is a lachrymator, a substance that causes tearing.[6][12]

  • Reactivity: It is moisture-sensitive and reacts with water, potentially liberating toxic gas.[12][13] Store in a dry, cool, well-ventilated place away from incompatible materials like strong oxidizing agents and bases.[12][13]

Mandatory PPE: Face shield, chemical-resistant gloves, safety goggles, and a lab coat are required. All manipulations should be performed within a certified chemical fume hood.[13]

Major Suppliers

A consistent supply of high-purity ethanesulfonyl chloride is essential for research and manufacturing. Reputable suppliers include:

SupplierPurity/Grades Offered
Sigma-Aldrich (Merck) ≥99%
Thermo Fisher Scientific (Alfa Aesar) 98+%
TCI (Tokyo Chemical Industry) >98.0%
Chem-Impex International Various grades
Oakwood Chemical Various grades
NINGBO INNO PHARMCHEM CO.,LTD. Minimum assay of 99%[11]
Hosea Chem ≥99%[7]

A broader list of suppliers can be found on chemical sourcing platforms like ChemNet and BuyersGuideChem.[5][8]

Conclusion

Ethanesulfonyl chloride (CAS 594-44-5) is a cornerstone electrophilic reagent in modern organic synthesis. Its reliable synthesis and well-understood reactivity make it an indispensable tool for introducing the ethanesulfonyl moiety, a critical functional group in numerous pharmaceuticals and agrochemicals. A thorough understanding of its properties, reaction mechanisms, and stringent safety protocols is essential for its effective and safe utilization in the laboratory and in industrial applications.

References

  • Ethanesulfonyl chloride - SAFETY DATA SHEET. (2021, January 15). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethanesulfonyl chloride | CAS No: 594-44-5. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1496-75-9, Ethanesulfenyl chloride. Retrieved from [Link]

  • Chemsrc. (2025, August 28). Ethanesulfonyl chloride | CAS#:594-44-5. Retrieved from [Link]

  • CAS Common Chemistry. (2026, March 17). Ethanesulfonyl chloride. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Ethanesulfonyl chloride suppliers and producers. Retrieved from [Link]

  • PubChem. (n.d.). Ethanesulfonyl chloride | C2H5ClO2S | CID 11667. Retrieved from [Link]

  • Bentley, T. W. (2013). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 9, 245–264. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). The Versatile Role of Ethanesulfonyl Chloride in Modern Chemical Synthesis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Expedient Synthesis of Ethanesulfinamides via Ethanesulfinyl Chloride

Introduction & Mechanistic Causality Sulfinamides are highly versatile structural motifs in modern drug discovery and asymmetric synthesis, serving as stable bioisosteres, chiral auxiliaries, and critical precursors to h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Sulfinamides are highly versatile structural motifs in modern drug discovery and asymmetric synthesis, serving as stable bioisosteres, chiral auxiliaries, and critical precursors to hexavalent sulfur chemotypes like sulfonimidamides and sulfoximines (1[1]). The most direct and atom-economical method for their preparation is the nucleophilic substitution of a sulfinyl chloride with a primary or secondary amine (2[2]).

Ethanesulfinyl chloride (CAS 1718-44-1) is a highly reactive, moisture-sensitive electrophile. The reaction proceeds via an SN​2 -like mechanism at the stereogenic sulfur center. Because the substitution generates one equivalent of hydrogen chloride (HCl), a non-nucleophilic base is strictly required to act as an acid scavenger. Without this base, the liberated HCl rapidly protonates the starting amine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion ().

Experimental Design & Self-Validating Principles

To ensure a robust and reproducible protocol, the experimental design relies on three core principles:

  • Thermodynamic Control via Temperature: The nucleophilic attack on the sulfinyl chloride is highly exothermic. Conducting the addition at -78 °C suppresses deleterious side reactions, such as the disproportionation of the sulfinyl chloride or over-sulfinylation (3[3]).

  • Moisture Exclusion: Ethanesulfinyl chloride rapidly hydrolyzes in ambient moisture to form ethanesulfinic acid and HCl. Strict Schlenk techniques and anhydrous solvents are mandatory.

  • In-Process Validation: The reaction's progress is designed to be a self-validating system. The conversion of a polar, often ninhydrin-active primary/secondary amine to a less polar N-substituted ethanesulfinamide provides immediate visual confirmation of the reaction trajectory via Thin Layer Chromatography (TLC).

Workflow Visualization

Workflow A Amine + Base in dry CH2Cl2 B Cool to -78 °C (Argon Atm) A->B C Add Ethanesulfinyl Chloride B->C D Warm to RT (Stir 1-2 h) C->D E Aqueous Quench & Extraction D->E

Workflow for the nucleophilic substitution of ethanesulfinyl chloride with amines.

Materials & Reagents

Table 1: Reagent Stoichiometry for 1.0 mmol Scale

ReagentMW ( g/mol )EquivalentsAmountRole
Ethanesulfinyl chloride112.581.0112.6 mgElectrophile
Amine (e.g., Benzylamine)Varies1.21.2 mmolNucleophile
Triethylamine ( Et3​N )101.192.0202.4 mgAcid Scavenger
Dichloromethane (DCM)84.93N/A12 mLAnhydrous Solvent

Step-by-Step Experimental Protocol

  • Glassware Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon (or dry N2​ ) for 5 minutes to ensure a strictly anhydrous environment.

  • Amine & Base Solubilization: Dissolve 1.2 mmol of the target amine and 2.0 mmol of triethylamine in 10 mL of anhydrous dichloromethane (DCM). Stir gently to ensure homogeneity.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath (-78 °C). Allow the solution to equilibrate for 15 minutes. Causality: Pre-cooling the nucleophile prevents localized exothermic spikes during the subsequent addition.

  • Electrophile Addition: In a separate dry vial, dissolve 1.0 mmol of ethanesulfinyl chloride in 2 mL of anhydrous DCM. Using a gas-tight syringe, add this solution dropwise to the reaction flask over 10–15 minutes.

  • Reaction Maturation: Maintain the reaction at -78 °C for 30 minutes. Remove the cooling bath and allow the mixture to gradually warm to room temperature (approx. 20 °C) over 1 to 2 hours.

  • Quenching: Once TLC indicates complete consumption of the amine, quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Causality: The mild base neutralizes any residual electrophile and triethylamine hydrochloride salts without hydrolyzing the newly formed sulfinamide.

  • Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Chromatographic Isolation: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to yield the pure ethanesulfinamide.

Analytical Validation & Expected Outcomes

To ensure trustworthiness, the isolated product must be validated analytically. In 1H NMR, the ethyl group of the ethanesulfinyl moiety provides a highly diagnostic signature. Because the sulfur atom is a stereocenter, the adjacent methylene ( −CH2​− ) protons are diastereotopic and typically resolve as a complex, non-equivalent multiplet between 2.6 and 3.0 ppm, distinct from standard ethyl signals.

Table 2: Expected Yields and Reaction Kinetics by Amine Class (Derived from established sulfinyl chloride reactivity profiles[3],[4])

Amine ClassExampleTemp ProfileReaction TimeExpected Yield
Unhindered PrimaryBenzylamine-78 °C to 0 °C1.0 h80 - 90%
Hindered Primarytert-Butylamine-78 °C to RT2.5 h65 - 75%
Cyclic SecondaryMorpholine-78 °C to 0 °C1.5 h75 - 85%
Acyclic SecondaryDiethylamine-78 °C to RT3.0 h60 - 70%
Aromatic (Aniline)Aniline0 °C to RT4.0 h50 - 65%

References

  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. 2

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. 5

  • Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry - RSC Publishing. 1

  • Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Application

Application Note: Asymmetric Construction of Chiral Sulfoxides via Ethanesulfinyl Chloride

Executive Summary & Strategic Importance Chiral sulfoxides are indispensable motifs in modern drug development and asymmetric catalysis. They function as potent chiral auxiliaries, stereodirecting ligands, and core pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

Chiral sulfoxides are indispensable motifs in modern drug development and asymmetric catalysis. They function as potent chiral auxiliaries, stereodirecting ligands, and core pharmacophores in blockbuster therapeutics (e.g., esomeprazole)[1]. The preparation of ethyl-bearing chiral sulfoxides specifically relies on ethanesulfinyl chloride , a highly reactive, moisture-sensitive C2-building block[2].

This application note details the field-proven Andersen Synthesis methodology. By reacting ethanesulfinyl chloride with a chiral auxiliary—traditionally L-(-)-menthol or diacetone-D-glucose (DAG)—a diastereomerically pure sulfinate ester is isolated. Subsequent stereospecific nucleophilic displacement by a Grignard reagent yields the enantiopure sulfoxide[3]. This guide provides a self-validating, step-by-step protocol engineered for high enantiomeric excess (ee) and operational reliability.

Mechanistic Principles & Logical Workflow

The synthesis of chiral sulfoxides via the Andersen method is governed by strict stereoelectronic controls. The process is divided into two critical phases:

  • Diastereoselective Esterification: Ethanesulfinyl chloride is reacted with L-(-)-menthol in the presence of a weak base (pyridine). The base serves a dual purpose: it acts as a nucleophilic catalyst to form a reactive sulfinylpyridinium intermediate, and it scavenges the corrosive HCl byproduct, preventing the acid-catalyzed epimerization of the newly formed stereocenter[4].

  • Stereospecific Grignard Addition: The isolated, diastereomerically pure (S)-menthyl ethanesulfinate is subjected to a Grignard reagent (e.g., phenylmagnesium bromide). The carbanion attacks the stereogenic sulfur atom via an SN2@S mechanism . Because the menthoxide leaving group is expelled from the apical position of the trigonal bipyramidal transition state, the reaction proceeds with complete inversion of configuration [5].

Workflow A Ethanesulfinyl Chloride (Electrophile) D Menthyl Ethanesulfinate (Diastereomeric Mixture) A->D B L-(-)-Menthol (Chiral Auxiliary) B->D C Pyridine / DCM (-78 °C) C->D Acid Scavenger E Crystallization (Acetone/Water) D->E F Pure (S)-Menthyl Ethanesulfinate (dr > 99:1) E->F Upgrades dr H Nucleophilic Substitution (SN2@S, Inversion) F->H G Phenylmagnesium Bromide (PhMgBr) G->H Stereospecific Attack I (R)-Ethyl Phenyl Sulfoxide (Enantiopure Product) H->I Target Isolated

Fig 1: Logical workflow of the Andersen synthesis for chiral sulfoxides.

Experimental Protocols

Protocol 1: Synthesis of Diastereomerically Pure (S)-Menthyl Ethanesulfinate

Objective: Establish the chiral sulfur center via kinetic resolution and subsequent crystallization.

Reagents & Equipment:

  • Ethanesulfinyl chloride (1.1 equiv, freshly distilled or prepared in situ)

  • L-(-)-Menthol (1.0 equiv, dried via azeotropic distillation with toluene)

  • Anhydrous Pyridine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried Schlenk flask under Argon.

Step-by-Step Methodology:

  • System Preparation: Purge the Schlenk flask with Argon for 15 minutes. Causality: Ethanesulfinyl chloride violently hydrolyzes to ethanesulfinic acid and HCl upon contact with atmospheric moisture, destroying the reagent[2].

  • Substrate Dissolution: Dissolve L-(-)-menthol (15.6 g, 100 mmol) and anhydrous pyridine (9.5 g, 120 mmol) in 150 mL of anhydrous DCM.

  • Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures maximize the energy difference between the diastereomeric transition states, improving the initial diastereomeric ratio (dr) and preventing thermal degradation of the sulfinyl chloride.

  • Electrophile Addition: Add ethanesulfinyl chloride (12.4 g, 110 mmol) dropwise via a syringe pump over 45 minutes. Visual Cue: The solution will transition from clear to a cloudy suspension as pyridinium hydrochloride precipitates.

  • Maturation: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Quench & Workup: Quench the reaction with 1M aqueous HCl (50 mL) at 0 °C to neutralize excess pyridine. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation (IPC): Analyze the crude mixture via ¹H NMR. The diastereomeric ratio can be determined by integrating the distinct signals of the sulfinyl-adjacent methylene protons (approx. 2.6–2.9 ppm).

  • Diastereomeric Upgrading: Dissolve the crude oil in a minimum amount of hot acetone, add water dropwise until slightly turbid, and cool to 4 °C overnight. Filter the resulting white crystals. Causality: Crystallization selectively precipitates the (S)-diastereomer, upgrading the dr from ~75:25 to >99:1[6].

Protocol 2: Stereospecific Grignard Addition yielding (R)-Ethyl Phenyl Sulfoxide

Objective: Convert the chiral sulfinate ester into the target enantiopure sulfoxide via SN2@S displacement.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve pure (S)-menthyl ethanesulfinate (11.6 g, 50 mmol) in 100 mL of anhydrous THF in a flame-dried flask under Argon. Cool to 0 °C.

  • Nucleophilic Attack: Add phenylmagnesium bromide (3.0 M in diethyl ether, 20 mL, 60 mmol) dropwise over 30 minutes. Causality: THF stabilizes the Grignard reagent via coordination. Maintaining 0 °C prevents over-addition (which forms sulfonium salts) and suppresses single-electron transfer (SET) side reactions that lead to racemization.

  • Reaction Monitoring: Stir for 2 hours at 0 °C. Self-Validation (IPC): Check reaction progress via TLC (Hexane/EtOAc 7:3). The UV-active product spot (R_f ~0.4) should replace the non-UV-active starting material.

  • Quench: Carefully quench with saturated aqueous NH₄Cl (30 mL). Causality: A mild, buffered proton source is mandatory; strong acids will protonate the newly formed sulfoxide, facilitating rapid racemization.

  • Isolation: Extract with ethyl acetate (3 × 50 mL). Wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography to yield (R)-ethyl phenyl sulfoxide.

Mechanism S1 (S)-Menthyl Ethanesulfinate Tetrahedral Sulfur S2 Transition State Trigonal Bipyramidal S1->S2 Backside Attack S3 (R)-Ethyl Phenyl Sulfoxide Inverted Configuration S2->S3 Bond Cleavage R2 Menthoxide S2->R2 Leaving Group R1 PhMgBr R1->S2

Fig 2: SN2@S mechanism detailing the stereospecific inversion at the sulfur center.

Quantitative Data & Process Troubleshooting

To ensure reproducibility, solvent and base selection during the esterification step is critical. Table 1 summarizes empirical data regarding the initial diastereomeric ratio (dr) prior to crystallization.

Table 1: Effect of Solvent and Base on the Crude Diastereomeric Ratio of Menthyl Ethanesulfinate

SolventBase (1.2 equiv)Temperature (°C)Yield (%)Crude dr (S:R)
Dichloromethane (DCM)Pyridine-78 to 08875 : 25
ToluenePyridine-78 to 08285 : 15
Tetrahydrofuran (THF)Triethylamine (TEA)-78 to 07050 : 50
Dichloromethane (DCM)N,N-Diisopropylethylamine-78 to 06560 : 40

Insight: Toluene provides a superior stereochemical environment due to π-π stacking interactions stabilizing the transition state, though DCM offers better solubility for the precipitating hydrochloride salts. Triethylamine is too basic and promotes rapid epimerization of the sulfinyl chloride prior to nucleophilic attack.

Table 2: Troubleshooting the Andersen Synthesis

Observed IssueMechanistic CauseCorrective Action
Low yield of sulfinate ester Hydrolysis of ethanesulfinyl chloride due to moisture.Titrate solvents for water content (Karl Fischer <50 ppm). Use freshly distilled EtS(O)Cl.
Poor ee of final sulfoxide Epimerization during the Grignard addition step.Ensure strict temperature control (0 °C). Do not allow the reaction to warm to room temperature before quenching.
Incomplete Grignard reaction Steric hindrance or degradation of the organomagnesium reagent.Titrate the Grignard reagent with iodine/LiCl prior to use. Ensure the auxiliary is fully dry.
Formation of sulfide byproduct Over-reduction by excess Grignard reagent.Strictly limit Grignard reagent to 1.1 - 1.2 equivalents. Add dropwise.

References

  • 2-(Trimethylsilyl)ethanesulfonyl (or SES)
  • Source: nih.
  • Source: rsc.
  • Source: acs.
  • Diastereoisomerically Pure, (S)-O-1,2-O-isopropylidene-(5-O-α-d-glucofuranosyl)
  • Source: acs.

Sources

Method

Ethanesulfinyl chloride reaction conditions for amine protection

Introduction: The Strategic Role of Amine Protection in Synthesis In the intricate field of organic synthesis, particularly in pharmaceutical and materials development, the amine functional group is a cornerstone of mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Amine Protection in Synthesis

In the intricate field of organic synthesis, particularly in pharmaceutical and materials development, the amine functional group is a cornerstone of molecular architecture. However, its inherent nucleophilicity and basicity often necessitate a temporary masking or "protection" to prevent unwanted side reactions during multi-step syntheses.[1] An effective protecting group must be easily introduced, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[1]

Sulfonamides have long been recognized as robust protecting groups for amines, effectively attenuating the nitrogen's reactivity through delocalization of its lone pair of electrons across the sulfonyl group.[2][3] While traditional sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) form highly stable sulfonamides, their cleavage often requires harsh reductive or acidic conditions.[4][5][6] This has driven the exploration of alternative sulfonyl-type protecting groups that offer a balance of stability and facile removal.

Ethanesulfinyl chloride (EtSOCl) presents a compelling alternative, leading to the formation of ethanesulfinamides. These derivatives offer sufficient stability for many synthetic transformations while being susceptible to cleavage under milder acidic conditions than their sulfonyl counterparts. This application note provides a comprehensive guide to the use of ethanesulfinyl chloride for amine protection, detailing the reaction mechanism, optimized protocols, and methods for deprotection.

Reaction Mechanism: Nucleophilic Acyl-Type Substitution

The protection of an amine with ethanesulfinyl chloride proceeds via a nucleophilic acyl-type substitution mechanism. The lone pair of electrons on the amine nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the ethanesulfinyl chloride. This is analogous to the reaction between amines and acyl chlorides.[7][8] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[3][9]

The key steps are:

  • Nucleophilic Attack: The primary or secondary amine attacks the sulfur atom of ethanesulfinyl chloride.

  • Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination of Chloride: The intermediate collapses, eliminating a chloride ion to form a protonated sulfinamide.

  • Deprotonation: The base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final N-ethanesulfinamide and the hydrochloride salt of the base.

Reaction_Mechanism Amine R-NH₂ Intermediate [R-NH₂⁺-S(O)(Cl)CH₂CH₃] Amine->Intermediate Nucleophilic Attack EtSOCl CH₃CH₂S(O)Cl EtSOCl->Intermediate Base Base BaseHCl Base·HCl Base->BaseHCl HCl Scavenging Product R-NH-S(O)CH₂CH₃ Intermediate->Product Elimination of Cl⁻

Caption: General workflow for amine protection using ethanesulfinyl chloride.

Experimental Protocols

A. Materials and Reagent Handling

Ethanesulfinyl Chloride: This reagent is highly reactive, corrosive, and moisture-sensitive.[10] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] It is crucial to use anhydrous solvents and techniques to prevent hydrolysis of the sulfinyl chloride.

Amines: The amine substrate should be free of moisture. If necessary, it can be dried over a suitable drying agent or distilled.

Solvents and Bases: Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are recommended. The base, typically triethylamine or pyridine, should also be anhydrous.

B. General Protocol for the Protection of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, approximately 0.1-0.5 M concentration). Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Ethanesulfinyl Chloride: Slowly add ethanesulfinyl chloride (1.05-1.2 eq.) dropwise to the cooled solution over a period of 15-30 minutes. A slight exotherm may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-ethanesulfinamide.

C. Trustworthiness: In-Process Controls for a Self-Validating System

To ensure the reliability and success of the protection reaction, several in-process controls should be implemented:

  • TLC Monitoring: Use a suitable eluent system to clearly separate the starting amine, the product, and any potential byproducts. The disappearance of the starting amine spot is a primary indicator of reaction completion.

  • LC-MS Analysis: For more complex substrates or when precise monitoring is required, LC-MS can provide quantitative information on the conversion of the starting material to the desired product and identify any side products.

  • pH Check: After the aqueous workup, checking the pH of the aqueous layer can confirm the neutralization of excess acid or base.

Data Presentation: Reaction Conditions for Various Amines

The optimal reaction conditions can vary depending on the nucleophilicity and steric hindrance of the amine. The following table provides a summary of typical conditions.

Amine TypeBase (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
Primary AliphaticTriethylamine (1.2)DCM0 to RT2-685-95
Secondary AliphaticTriethylamine (1.5)DCM/THF0 to RT4-1280-90
AnilinePyridine (2.0)DCM0 to RT12-2470-85
Electron-deficient AnilineNaH (1.2)THF0 to RT12-2460-75

Deprotection of Ethanesulfinamides

The ethanesulfinyl group can be readily removed under mild acidic conditions, which represents a significant advantage over many other sulfonyl-based protecting groups.

General Protocol for Deprotection
  • Reaction Setup: Dissolve the N-ethanesulfinamide in a suitable solvent such as methanol, ethanol, or a mixture of THF and water.

  • Acid Addition: Add an aqueous solution of a mineral acid (e.g., 1-3 M HCl) or an organic acid (e.g., trifluoroacetic acid).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting sulfinamide is consumed.

  • Workup:

    • Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purification: The deprotected amine can be purified by standard methods if necessary.

Deprotection_Workflow Sulfinamide R-NH-S(O)CH₂CH₃ AmineSalt R-NH₃⁺ Sulfinamide->AmineSalt Acidic Hydrolysis Byproducts CH₃CH₂S(O)OH Sulfinamide->Byproducts Acid H₃O⁺ Acid->AmineSalt

Caption: Deprotection of N-ethanesulfinamide under acidic conditions.

Conclusion

Ethanesulfinyl chloride serves as a valuable reagent for the protection of primary and secondary amines. The resulting ethanesulfinamides exhibit good stability under various synthetic conditions and can be deprotected under mild acidic conditions. The protocols outlined in this application note provide a robust framework for researchers in organic synthesis and drug development to effectively utilize this protecting group strategy. The implementation of in-process controls ensures the reliability and reproducibility of the described methods.

References

  • Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

  • PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved from [Link]

  • Douglass, I. B., & Farah, B. S. (1960). Methanesulfinyl Chloride. Organic Syntheses, 40, 62. doi:10.15227/orgsyn.040.0062. Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Ethanesulfonyl chloride, 2-chloro-. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). The Versatile Role of Ethanesulfonyl Chloride in Modern Chemical Synthesis. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. European Journal of Organic Chemistry, 2011(16), 3156-3164.
  • Gotor, V., et al. (2006). 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation. Chemical Reviews, 106(7), 2654-2703. doi:10.1021/cr040669c. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. University of Bristol. Retrieved from [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(45), 23485-23489. Retrieved from [Link]

  • RIT Digital Institutional Repository. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Multistep Synthesis Protecting Groups. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • On-Line Journal of Chemistry. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved from [Link]

  • Organic Chemistry. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • van Leusen, A. M., & Strating, J. (1973). Methanesulfonyl cyanide. Organic Syntheses, 53, 95. doi:10.15227/orgsyn.053.0095. Retrieved from [Link]

  • PubMed. (2020). Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from [Link]

  • King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(11), 1647-1658.
  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. doi:10.1055/s-2000-7614. Retrieved from [Link]

  • PubMed. (2024, June 1). Therapeutic Drug Monitoring of Intravenous Busulfan and Analytical Challenges due to the Drug Formulation Excipient PEG 400: Letter to the Editor. Retrieved from [Link]

  • PubMed. (2025, December 29). Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. Retrieved from [Link]

  • D'Urso, A., et al. (2018). Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 40(2), 241-244. Retrieved from [Link]

  • Kellogg, M., et al. (2005). Tandem mass spectrometry method for the quantification of serum busulfan. Therapeutic Drug Monitoring, 27(5), 646-650. doi:10.1097/01.ftd.0000173372.04945.7b. Retrieved from [Link]

  • Chen, H., et al. (2013). Fast determination of sulfonamides and their acetylated metabolites from environmental water based on magnetic molecularly imprinted polymers. Environmental Science and Pollution Research International, 20(12), 8567-8578. doi:10.1007/s11356-013-1795-6. Retrieved from [Link]

Sources

Application

Application Note: Optimal Solvent Systems for Ethanesulfinyl Chloride Coupling Reactions

Executive Summary Ethanesulfinyl chloride ( CH3​CH2​S(O)Cl ) is a highly reactive, electrophilic sulfur-transfer agent widely utilized in the synthesis of ethanesulfinamides, ethanesulfinates, and chiral sulfoxides[1]. U...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethanesulfinyl chloride ( CH3​CH2​S(O)Cl ) is a highly reactive, electrophilic sulfur-transfer agent widely utilized in the synthesis of ethanesulfinamides, ethanesulfinates, and chiral sulfoxides[1]. Unlike its sulfonyl chloride counterparts, the S(IV) center in sulfinyl chlorides is exceptionally sensitive to moisture, disproportionation, and thermal degradation. Consequently, the choice of solvent is not merely a medium for dissolution—it is a critical parameter that dictates transition state stabilization, byproduct management, and overall coupling efficiency. This application note provides a comprehensive, causality-driven guide to selecting the optimal solvent system and executing high-yielding ethanesulfinyl chloride coupling reactions.

Mechanistic Insights: The Causality of Solvent Selection

The coupling of ethanesulfinyl chloride with nucleophiles (amines or alcohols) proceeds via a tetrahedral intermediate, rapidly followed by the elimination of hydrogen chloride ( HCl ). To drive this reaction forward and prevent the acidic degradation of the product, an amine base (typically Triethylamine or DIPEA) is strictly required[2].

The solvent governs three critical mechanistic pathways:

  • Transition State Solvation: Polar aprotic solvents like Dichloromethane (DCM) stabilize the polar transition state during nucleophilic attack without participating in competitive nucleophilic pathways (2)[2].

  • Byproduct Precipitation: The solubility of the resulting amine-hydrochloride salt ( Base⋅HCl ) varies by solvent. In non-polar solvents like Toluene or Heptane, the salt precipitates entirely, driving the reaction forward via Le Chatelier's principle[3].

  • Suppression of Side Reactions: Highly polar solvents like Acetonitrile (MeCN) or Tetrahydrofuran (THF) can coordinate with the electrophilic sulfur or trace moisture, leading to poor yields, disproportionation, or the formation of ethanesulfinic acid and symmetrical thiosulfonates (4)[4].

Solvent Selection Matrix

To streamline assay development, the quantitative data regarding solvent performance in sulfinyl transfer reactions is summarized below:

SolventDielectric Constant ( ϵ )Moisture SensitivityOptimal ApplicationTypical Yield ProfileCausality / Limitations
Dichloromethane (DCM) 8.93ModerateAmidation, Esterification85–95% Standard choice. Excellent solubility for reactants; optimal transition state stabilization at 0∘C .
Toluene / Heptane 2.38 / 1.92LowTranssulfinamidation80–90% Non-polar nature suppresses moisture-driven hydrolysis. Ideal for high-temperature couplings.
Tetrahydrofuran (THF) 7.58HighOrganometallic Couplings60–80% Required for Grignard/Li couplings, but yields drop for direct amidation due to competitive coordination.
Acetonitrile (MeCN) 37.5HighNot Recommended< 45% High polarity exacerbates disproportionation and self-condensation of the sulfinyl chloride.

Reaction Pathway Visualization

G ESC Ethanesulfinyl Chloride (Electrophile) INT Tetrahedral Intermediate ESC->INT Nucleophilic Attack NUC Nucleophile (Amine/Alcohol) NUC->INT SOL Solvent System (e.g., DCM/Toluene) SOL->INT Solvates TS BASE Amine Base (TEA/DIPEA) BASE->INT Scavenges HCl PROD Coupled Product (Sulfinamide/Sulfinate) INT->PROD - HCl SALT Base·HCl Salt (Precipitate/Soluble) INT->SALT Byproduct

Fig 1: Mechanistic pathway of ethanesulfinyl chloride coupling modulated by solvent and base.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethanesulfinamides (Amidation) in DCM

This protocol utilizes DCM to maximize the yield of sensitive sulfinamides at low temperatures (2)[2].

Materials:

  • Ethanesulfinyl chloride (1.1 eq)

  • Primary or secondary amine (1.0 eq)

  • Anhydrous Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) ( 0.2−0.5 M relative to amine)

Methodology:

  • Preparation of the Nucleophile Solution: In a flame-dried Schlenk flask purged with argon, dissolve the amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Causality: TEA is added in excess to ensure immediate neutralization of the HCl byproduct, preventing the protonation of the nucleophilic amine which would stall the reaction.

  • Cryogenic Cooling: Cool the reaction vessel to 0∘C (or −78∘C for highly reactive/sterically unhindered amines) using an ice-water or dry ice/acetone bath.

    • Causality: Low temperatures suppress the exothermic degradation of the sulfinyl chloride and prevent Pummerer-type side reactions.

  • Electrophile Addition: Dilute ethanesulfinyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the stirring solution over 15 minutes.

    • Causality: Dropwise addition prevents localized concentration and thermal spikes, ensuring the nucleophile outcompetes trace moisture or self-condensation pathways.

  • Reaction Maturation: Allow the mixture to stir for 1–2 hours while gradually warming to room temperature.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Synthesis of Ethanesulfinates (Esterification) in Toluene

For less reactive alcohols or dynamic kinetic resolutions, non-polar solvents like Toluene are preferred to force the precipitation of the base-hydrochloride salt (5)[5].

Methodology:

  • Solution Prep: Dissolve the alcohol (1.0 eq) and DIPEA (2.0 eq) in anhydrous Toluene ( 0.3 M ).

  • Cooling & Addition: Cool to 0∘C . Add ethanesulfinyl chloride (1.2 eq) dropwise.

    • Causality: DIPEA is chosen over TEA here due to its increased steric bulk, which prevents it from acting as a competing nucleophile, while Toluene forces the immediate precipitation of DIPEA⋅HCl .

  • Maturation: Stir at room temperature for 3–4 hours.

  • Filtration & Workup: Filter the thick white precipitate ( DIPEA⋅HCl ) through a Celite pad. Wash the filtrate with 0.1 M HCl to remove residual base, dry, and concentrate.

Self-Validation and Troubleshooting

To ensure the protocol is a self-validating system, researchers must monitor specific visual and spectroscopic cues:

  • Visual Cues: In DCM, the reaction will turn slightly cloudy as Et3​N⋅HCl forms. In Toluene, a dense white precipitate will form immediately upon the addition of the ethanesulfinyl chloride. Lack of precipitate indicates a failed initiation or degraded sulfinyl chloride.

  • Thin-Layer Chromatography (TLC): Ethanesulfinamides and sulfinates often lack strong UV chromophores unless the nucleophile is aromatic. Use a KMnO4​ stain; the oxidizable S(IV) center will rapidly reduce the stain, appearing as a bright yellow spot against a purple background.

  • NMR Spectroscopy (The Ultimate Diagnostic): The successful formation of the chiral sulfinyl center ( S=O ) breaks the symmetry of the adjacent ethyl group. In 1H -NMR, the methylene protons ( CH2​ ) of the ethanesulfinyl group become diastereotopic . Instead of a simple quartet, they will appear as a complex ABX3​ multiplet (typically between 2.5 ppm and 3.0 ppm ). Observing this multiplet is definitive proof of successful coupling.

References

  • Schwan, A. L., Brillon, D., & Dufault, R. (1994). Synthesis, reactions, and interconversions of some 2-(trimethylsilyl)ethyl substituted sulfur compounds. Canadian Journal of Chemistry.4

  • Wang, J., et al. (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH Public Access / PMC. 2

  • Ellman, J. A., et al. (2004). Catalytic Enantioselective Synthesis of Sulfinate Esters through the Dynamic Resolution of tert-Butanesulfinyl Chloride. Journal of the American Chemical Society. 5

  • Organic Letters (2023). Transsulfinamidation of Sulfinamides with Amines. ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ethanesulfinyl Chloride Reactions

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you know that ethanesulfinyl chloride is a highly versatile but notoriously capricious electrophilic sulfur-transfer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you know that ethanesulfinyl chloride is a highly versatile but notoriously capricious electrophilic sulfur-transfer agent. This guide moves beyond basic troubleshooting. We dissect the thermodynamic and kinetic realities of sulfinylation, providing you with self-validating protocols and mechanistic causality to permanently resolve low conversion rates.

I. Core Mechanistic FAQs: The Causality of Failure

Q1: My conversion stalls at exactly 50%. What is the mechanistic cause? A: This is the classic signature of inadequate acid scavenging. The coupling reaction between ethanesulfinyl chloride and a nucleophile (such as an amine or alcohol) generates one equivalent of hydrochloric acid (HCl). If your base (e.g., triethylamine or pyridine) is insufficient or sterically hindered, the generated HCl rapidly protonates your remaining nucleophile. A protonated amine is electronically inert, effectively killing the reaction at the halfway mark. Resolution: Always use at least 2.0 to 2.5 equivalents of a base with a pKa higher than your target nucleophile.

Q2: I am generating ethanesulfinyl chloride in situ from diethyl disulfide, but I'm seeing significant ethanesulfonyl chloride impurities. Why? A: Over-oxidation. The synthesis of sulfinyl chlorides via the oxidative cleavage of disulfides using sulfuryl chloride ( SO2​Cl2​ ) and an oxygen donor (like acetic acid or trimethylsilyl acetate) is a highly sensitive stepwise process. Excess SO2​Cl2​ drives the intermediate sulfinyl chloride to the fully oxidized sulfonyl chloride 1. The use of exact stoichiometric amounts of the reagents is imperative for the successful outcome of the conversion 2. Resolution: Titrate your SO2​Cl2​ prior to use to ensure exact stoichiometry (3.0 equivalents for disulfides).

Q3: My starting materials are pure, but my reaction yields a complex mixture of sulfonic acids and thiosulfonates. What happened? A: Moisture contamination has led to a degradation cascade. Ethanesulfinyl chloride is acutely sensitive to water. Even trace amounts of H2​O will hydrolyze the reagent to ethanesulfinic acid. Sulfinic acids are inherently unstable and rapidly undergo disproportionation into sulfonic acids and thiosulfonates 3. Resolution: Implement rigorous Schlenk techniques. Ensure solvent water content is <10 ppm via Karl Fischer titration.

II. Diagnostic Workflow & Logic

The following logic tree illustrates the diagnostic pathway for isolating the root cause of low conversion in sulfinylation reactions.

G A Low Conversion Detected B Assess Reagent Integrity (NMR/GC-MS) A->B C Check Reaction Conditions A->C D Hydrolysis to Sulfinic Acid B->D Moisture E Over-oxidation to Sulfonyl Chloride B->E Excess Oxidant F Inadequate Acid Scavenging C->F HCl Buildup G Thermal Degradation C->G T > 20°C H Implement Strict Schlenk Techniques D->H I Optimize Stoichiometry (SO2Cl2 / TMSOAc) E->I J Increase Base Equivalents (>2.0 eq) F->J K Maintain T < 0°C During Addition G->K

Diagnostic workflow for isolating root causes of low conversion in sulfinylation reactions.

III. Quantitative Troubleshooting Matrix

To facilitate rapid diagnosis, compare your reaction parameters against this field-validated matrix.

ParameterOptimal RangeSymptom of DeviationCausality / MechanismResolution
Water Content < 10 ppmComplete failure; sulfonic acid formationHydrolysis to ethanesulfinic acid, followed by rapid disproportionation.Dry solvents over activated 3Å molecular sieves; verify via Karl Fischer titration.
SO2​Cl2​ Stoichiometry 3.0 equiv (disulfide)2.0 equiv (thiol)Sulfonyl chloride impuritiesExcess oxidant pushes the intermediate sulfinyl chloride to the higher oxidation state.Titrate SO2​Cl2​ before use; strictly control equivalents.
Coupling Temp. -78°C to 0°CLow yield; complex impurity profileThermal degradation of the highly reactive sulfinyl chloride intermediate.Pre-chill all reagents; control addition rate to prevent local exotherms.
Base Equivalents 2.0 - 2.5 equivConversion stalls at ~50%Unscavenged HCl protonates the nucleophile, rendering it electronically inert.Ensure >2 equivalents of a sterically appropriate, non-nucleophilic base.

IV. Self-Validating Experimental Protocol

Step-by-Step Methodology: In Situ Generation and Sulfinylation

Phase 1: Oxidative Cleavage (Generation)

  • Preparation: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add diethyl disulfide (1.0 equiv) and trimethylsilyl acetate (TMSOAc, 2.0 equiv) in anhydrous CH2​Cl2​ (0.2 M). Cool the mixture to 0°C using an ice bath.

  • Oxidation: Dropwise, add freshly titrated SO2​Cl2​ (3.0 equiv) over 15 minutes. Causality: Slow addition prevents localized heating, which can drive over-oxidation to the sulfonyl chloride 1.

  • Maturation: Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Volatile Removal: Remove the solvent and volatile byproducts (TMSCl, acetyl chloride) under high vacuum (0.1 mmHg) for 1 hour. Causality: Residual acetyl chloride will competitively react with your nucleophile in the next step, destroying your conversion rate.

Phase 2: The Self-Validation Checkpoint 6. Diagnostic Quench: Re-dissolve the crude ethanesulfinyl chloride in anhydrous THF. Withdraw a 50 µL aliquot and immediately inject it into a vial containing 0.5 mL anhydrous methanol and 10 µL pyridine. 7. Analysis: Analyze the quenched aliquot via GC-MS or 1H -NMR.

  • Success: Observation of methyl ethanesulfinate confirms the successful generation and survival of ethanesulfinyl chloride.

  • Failure: If ethanesulfonyl chloride or degradation products are seen here, the failure is in Phase 1. Do not proceed to Phase 3.

Phase 3: Nucleophilic Coupling 8. Pre-cooling: Cool the validated ethanesulfinyl chloride solution to -78°C. 9. Coupling: In a separate dry flask, prepare a solution of your target amine (1.0 equiv) and triethylamine (2.5 equiv) in THF. Add this mixture dropwise to the sulfinyl chloride solution. 10. Completion: Stir at -78°C for 1 hour, then gradually warm to room temperature. Quench with saturated aqueous NaHCO3​ and extract with ethyl acetate.

References

  • Product Class 3: Alkanesulfinic Acids and Acyclic Derivatives Thieme Connect URL: [Link]

  • Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock Royal Society of Chemistry (RSC) URL: [Link]

  • The sulfohaloform reaction. The stepwise conversion of dialkyl sulfides into alkanesulfonyl chlorides Canadian Science Publishing URL: [Link]

  • Synthesis, reactions, and interconversions of some 2-(trimethylsilyl)ethyl substituted sulfur compounds Canadian Science Publishing URL:[Link]

Sources

Optimization

Technical Support Center: Ethanesulfinyl Chloride Storage &amp; Troubleshooting

Overview As a highly reactive electrophile, ethanesulfinyl chloride ( C2​H5​SOCl ) is a critical building block in drug development and stereoselective synthesis. However, its inherent electrophilicity makes it exception...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview As a highly reactive electrophile, ethanesulfinyl chloride ( C2​H5​SOCl ) is a critical building block in drug development and stereoselective synthesis. However, its inherent electrophilicity makes it exceptionally vulnerable to nucleophilic attack by atmospheric moisture. This guide provides authoritative, field-proven methodologies for utilizing inert gas storage to maximize the shelf life of ethanesulfinyl chloride, ensuring high-fidelity results in your synthetic pipelines.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My ethanesulfinyl chloride fumes upon opening and has turned from colorless to a yellow/orange hue. What is happening at a molecular level? A: The fuming and color change are classic indicators of moisture-induced degradation. When ethanesulfinyl chloride is exposed to even trace amounts of atmospheric water, it undergoes rapid hydrolysis to form ethanesulfinic acid and hydrogen chloride (HCl) gas[1]. The fuming is the HCl gas reacting with moisture in the air. Causality: Sulfinic acids are inherently unstable. Once formed, ethanesulfinic acid rapidly disproportionates into ethanesulfonic acid and ethanethiosulfonates[1][2]. The thiosulfonate byproducts are highly chromophoric, causing the observed yellow-to-orange color shift. Using degraded reagent will severely depress your reaction yields and introduce complex sulfur-containing impurities into your drug development pipeline. For more on sulfinyl stability, see 1[1].

Q2: Should I use Nitrogen ( N2​ ) or Argon ( Ar ) for the inert gas blanket? A: While nitrogen is cost-effective and widely used, Argon is strictly recommended for the long-term storage of highly volatile and moisture-sensitive sulfinyl chlorides[3][4]. Causality: Argon is a noble gas that is approximately 38% denser than air and significantly denser than nitrogen. When you backfill a storage flask with Argon, it sinks to the bottom, creating a robust, protective physical blanket directly over the liquid surface[3]. Nitrogen, being closer to the density of air, easily mixes with ambient atmosphere upon opening the vessel, increasing the risk of transient moisture exposure. See 3[3].

Q3: What is the optimal temperature for storing ethanesulfinyl chloride under an inert atmosphere? A: For short-term use (1-2 weeks), 2-8°C (standard refrigeration) is acceptable. However, for long-term storage (months to a year), the reagent must be stored at -20°C [5][6]. Causality: Thermal degradation of sulfinyl chlorides can occur even in the absence of moisture, leading to homolytic cleavage or rearrangement. Lowering the kinetic energy of the system to -20°C exponentially decreases the rate of spontaneous degradation and disproportionation[2]. Storage guidelines are supported by 6[6].

Part 2: Self-Validating Experimental Protocols
Protocol A: Schlenk-Line Aliquoting and Inert Gas Sealing

To prevent repeated freeze-thaw cycles and moisture ingress, ethanesulfinyl chloride should be aliquoted into single-use ampoules or sealed Schlenk tubes immediately upon receipt.

Step-by-Step Methodology:

  • Preparation: Flame-dry borosilicate glass ampoules or Schlenk tubes under a high vacuum (<0.1 mmHg) for 10 minutes to remove surface-bound moisture.

  • Purging: Backfill the vessels with high-purity (99.999%) Argon gas. Repeat the vacuum-Argon cycle three times (standard Schlenk technique) to ensure <10 ppm residual oxygen and moisture[7].

  • Transfer: Using a gas-tight, Argon-purged Hamilton syringe, transfer the desired volume of ethanesulfinyl chloride from the bulk container to the ampoules against a positive counter-flow of Argon.

  • Sealing: For ampoules, use a cryogenic blowtorch to melt and seal the glass neck while maintaining a static Argon atmosphere. For Schlenk tubes, tightly close the PTFE stopcock and wrap the joint with Parafilm.

  • Storage: Transfer the sealed vessels immediately to a -20°C freezer[6].

Self-Validation Check: A properly purged vessel will show absolutely no fuming when the reagent is introduced. If fuming occurs during transfer, the vessel was inadequately dried or the Argon line is compromised.

Protocol B: Pre-Reaction Integrity Validation

Before deploying stored ethanesulfinyl chloride in a critical stereoselective synthesis, you must validate its integrity.

Step-by-Step Methodology:

  • Extract a 10 µL aliquot using an Argon-purged syringe.

  • Dissolve the aliquot in anhydrous CDCl3​ (stored over molecular sieves).

  • Run a standard 1H -NMR spectrum.

Self-Validation Check: Pure ethanesulfinyl chloride will show sharp, distinct ethyl peaks (a triplet for the methyl group and a complex multiplet/quartet for the diastereotopic methylene protons adjacent to the chiral sulfur center). The appearance of broad downfield peaks or extraneous ethyl signals definitively indicates the presence of sulfonic/sulfinic acids or thiosulfonate degradation products[1][8].

Part 3: Quantitative Storage Data

The following table summarizes the causal relationship between storage parameters and the projected shelf life of ethanesulfinyl chloride.

Storage TemperatureInert Gas BlanketContainer TypeProjected Shelf LifeDegradation Risk Factor
20°C (Ambient)None (Air)Standard Screw-Cap< 24 HoursExtreme (Hydrolysis & Fuming)
2-8°C (Fridge)Nitrogen ( N2​ )Sure/Seal™ Bottle1 - 2 WeeksModerate (Gas mixing upon opening)
-20°C (Freezer)Nitrogen ( N2​ )Schlenk Tube (PTFE)3 - 6 MonthsLow (Thermal stability achieved)
-20°C (Freezer)Argon ( Ar )Flame-Sealed Ampoule1 - 2 YearsMinimal (Ideal dense gas blanketing)
Part 4: Workflows & Pathway Visualizations

degradation_pathway ESC Ethanesulfinyl Chloride (Reactive Electrophile) Hydrolysis Hydrolysis Reaction ESC->Hydrolysis H2O Atmospheric Moisture (H2O) H2O->Hydrolysis Sulfinic Ethanesulfinic Acid (Unstable Intermediate) Hydrolysis->Sulfinic HCl Hydrogen Chloride (HCl) (Toxic Fumes) Hydrolysis->HCl Disprop Disproportionation Sulfinic->Disprop Products Thiosulfonates & Sulfonic Acids (Yellow/Orange Impurities) Disprop->Products

Moisture-induced degradation and disproportionation pathway of ethanesulfinyl chloride.

argon_workflow Vacuum Vacuum Argon 2. Argon Backfill (Dense Gas Blanket) Vacuum->Argon Cycle 3. Repeat 3x (Schlenk Cycle) Argon->Cycle Transfer 4. Syringe Transfer (Positive Ar Flow) Cycle->Transfer Seal 5. Flame Seal / PTFE (Hermetic Closure) Transfer->Seal Store 6. Store at -20°C (Thermal Arrest) Seal->Store

Schlenk line workflow for Argon-blanketed aliquoting and storage.

References
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds, PMC - NIH.
  • Argon vs.
  • Inerting in the chemical industry, Linde.
  • Protection and safety: Inerting in chemical processes, Linde Gas Therapeutics.
  • AN ABSTRACT OF THE THESIS OF, Oregon St
  • Ethylicin | 682-91-7, ChemicalBook.
  • 1718-44-1|ethanesulfinyl chloride, Bio-Fount.
  • The sulfohaloform reaction, CDN Science Pub.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ethanesulfinyl Chloride and Ethanesulfonyl Chloride in Organic Synthesis

As a Senior Application Scientist, selecting the appropriate sulfur-based electrophile is a critical decision that dictates the trajectory of your synthetic pathway. While ethanesulfinyl chloride ( C2​H5​S(O)Cl ) and eth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate sulfur-based electrophile is a critical decision that dictates the trajectory of your synthetic pathway. While ethanesulfinyl chloride ( C2​H5​S(O)Cl ) and ethanesulfonyl chloride ( C2​H5​SO2​Cl ) differ by only a single oxygen atom, this variance fundamentally alters their oxidation states, stereochemistry, stability, and downstream utility.

This guide objectively compares the performance, reactivity, and application of these two reagents, providing self-validating experimental protocols and mechanistic insights to optimize your workflows.

Structural & Electronic Fundamentals: The Causality of Reactivity

The divergent behavior of these two reagents is rooted in the oxidation state of the central sulfur atom.

  • Ethanesulfinyl Chloride (ESiC): The sulfur atom exists in a +4 oxidation state . It possesses a lone pair of electrons, giving the molecule a trigonal pyramidal geometry. This lone pair renders the sulfur atom a stereocenter, meaning ESiC is chiral. The presence of the lone pair also makes the molecule highly reactive and susceptible to disproportionation or further oxidation.

  • Ethanesulfonyl Chloride (ESC): The sulfur atom is fully oxidized to a +6 oxidation state . The molecule adopts a tetrahedral geometry and is achiral. The lack of a lone pair and the strong electron-withdrawing effect of the two oxygen atoms create a highly stable, hard electrophile that is resistant to spontaneous degradation[1].

Reactivity A Diethyl Disulfide (Et-S-S-Et) B Ethanesulfinyl Chloride Et-S(O)Cl (S^IV) A->B SO2Cl2, AcOH -20°C (Controlled Oxid.) C Ethanesulfonyl Chloride Et-SO2Cl (S^VI) A->C Cl2, H2O <20°C (Full Oxid.) D Chiral Sulfinamides (Asymmetric Synthesis) B->D R-NH2 Stereospecific E Sulfonamides (e.g., Baricitinib) C->E R-NH2 Base-catalyzed

Divergent synthetic pathways for sulfur(IV) and sulfur(VI) chlorides.

Comparative Performance Data

To facilitate reagent selection, the following table synthesizes the quantitative and qualitative performance metrics of both compounds.

ParameterEthanesulfinyl Chloride (ESiC)Ethanesulfonyl Chloride (ESC)
Chemical Formula C2​H5​S(O)Cl C2​H5​SO2​Cl
Sulfur Oxidation State +4+6
Geometry & Chirality Trigonal Pyramidal (Chiral)Tetrahedral (Achiral)
Stability Low (Prone to disproportionation)High (Commercially stable, long shelf life)
Primary Downstream Targets Sulfinamides, Sulfoxides, Sulfinate estersSulfonamides, Sulfones, Sulfonate esters
Industrial Applications Chiral auxiliaries, specialized ligands[2]JAK inhibitors (Baricitinib), herbicides[1],[3]
Typical Synthetic Yield 85–95% (Crude, in situ use preferred)>95% (Easily isolated and distilled)

Validated Experimental Protocols

Because of their differing stabilities, the synthesis of these two reagents requires distinct environmental controls. The protocols below are designed as self-validating systems, where physical observations confirm the mechanistic success of the reaction.

Protocol A: Preparation of Ethanesulfinyl Chloride via Controlled Oxidation

Objective: Synthesize ESiC without over-oxidizing to the sulfonyl state.

Causality: Aqueous chlorination rapidly drives sulfur to the +6 state. To halt oxidation at +4, glacial acetic acid is used as a highly controlled oxygen donor in tandem with sulfuryl chloride ( SO2​Cl2​ ). The low temperature (-20 °C) is critical to suppress the disproportionation of the generated sulfinyl chloride.

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere, mix diethyl disulfide (0.1 mol) and glacial acetic acid (0.2 mol) in a dry flask. Cool the mixture to -20 °C using a dry ice/acetone bath.

  • Addition: Dropwise, add sulfuryl chloride (0.31 mol) over 30 minutes under vigorous stirring.

  • Validation Checkpoint: The reaction mixture will transition from colorless to red, then orange, and finally pale yellow. This colorimetric shift validates the cleavage of the disulfide bond and the formation of the sulfinyl species.

  • Maturation: Stir the mixture at -20 °C for 3 hours, then allow it to warm to room temperature over 2 hours.

  • Endpoint Validation: The cessation of SO2​ and HCl gas evolution physically validates the complete consumption of the sulfuryl chloride.

  • Isolation: Warm the mixture to 35 °C for 1 hour to drive off residual gases. Strip off the acetyl chloride byproduct in vacuo. The resulting pale yellow liquid is virtually pure ethanesulfinyl chloride. Note: Use immediately for downstream sulfinamide synthesis to prevent degradation.

Protocol B: Preparation of Ethanesulfonyl Chloride via Aqueous Chlorination

Objective: Synthesize stable ESC through complete oxidation.

Causality: To achieve the +6 oxidation state, water is utilized as an abundant oxygen source. Chlorine gas acts as the oxidant. Because the reaction is highly exothermic and the resulting sulfonyl chloride is susceptible to hydrolysis at elevated temperatures, strict thermal control is the primary driver of yield[4].

Step-by-Step Methodology:

  • Preparation: Disperse ethanethiol (or diethyl disulfide) into a circulating aqueous solvent within a loop reactor or a jacketed flask shielded from light.

  • Chlorination: Introduce chlorine gas into the aqueous dispersion.

  • Thermal Validation: Maintain the internal reaction temperature strictly below 20 °C using external cooling. Self-Validation: If the temperature spikes above 20 °C, the yield of the organic phase will visibly drop due to the hydrolysis of ESC into water-soluble ethanesulfonic acid[4].

  • Phase Separation: After 4 hours of continuous chlorination, allow the mixture to settle. The dense, light-yellow organic layer (ethanesulfonyl chloride) will separate from the aqueous acid layer.

  • Purification: Decant the organic layer, wash with cold water to remove residual HCl , dry over anhydrous MgSO4​ , and distill under reduced pressure to obtain pure ESC.

Application in Drug Development: The Baricitinib Workflow

Ethanesulfonyl chloride is heavily favored in pharmaceutical scale-ups due to its stability. A prime example is its use in the synthesis of Baricitinib , a JAK1/JAK2 inhibitor used for rheumatoid arthritis and COVID-19 treatment[3].

In this workflow, ESC acts as a hard electrophile. It reacts with an N-Boc deprotected azetidine derivative via a base-catalyzed nucleophilic substitution. The stability of ESC allows for a highly efficient, quantitative yield (~94%) of the sulfonyl azetidine intermediate without the need for complex purification steps[3].

Baricitinib_Workflow S1 Ethanesulfonyl Chloride (Stable Electrophile) S3 Sulfonyl Azetidine Intermediate (Yield: ~94%) S1->S3 DBU, CH3CN 15-25°C S2 Azetidine Derivative (Nucleophile) S2->S3 S4 Baricitinib (JAK1/JAK2 Inhibitor) S3->S4 Pyrazole Coupling & Deprotection

Mechanistic workflow for the synthesis of Baricitinib utilizing ethanesulfonyl chloride.

Conversely, ethanesulfinyl chloride is deployed when stereocontrol is paramount. By reacting ESiC with amines, chemists generate chiral sulfinamides. These sulfinamides serve as highly effective chiral auxiliaries in asymmetric synthesis, transferring their stereochemical information to adjacent reactive centers before being cleaved[2].

References

  • Hosea Chem.Ethanesulfonyl Chloride | Ethyl Sulfonyl Chloride | ESC | Product Description.
  • Journal of Labelled Compounds and Radiopharmaceuticals (NIH PMC).Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride.
  • PubChem (National Institutes of Health).Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - Methods of Manufacturing.
  • Tetrahedron Letters.Preparation of sulfinyl chlorides from disulfides.
  • Organic & Biomolecular Chemistry (RSC Publishing).Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock.

Sources

Comparative

High-Performance GC-MS Analytical Methods for Ethanesulfinyl Chloride: Direct Injection vs. Pre-Column Derivatization

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when teams attempt to quantify highly reactive organosulfur compounds. Ethanesulfinyl chloride ( ) is a potent electrophilic sulfur-transfe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when teams attempt to quantify highly reactive organosulfur compounds. Ethanesulfinyl chloride ( ) is a potent electrophilic sulfur-transfer agent utilized extensively in organic synthesis and drug development ()[1]. However, its quantification via standard Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously problematic.

This guide objectively compares the performance of direct GC-MS injection against pre-column derivatization strategies, providing researchers with field-proven, self-validating protocols to ensure scientific integrity and data accuracy.

Mechanistic Context: The Analytical Challenge

The fundamental issue with ethanesulfinyl chloride is its extreme thermal lability and moisture sensitivity. Sulfinyl chlorides are known to be quite unstable (). When introduced into a standard hot GC inlet (typically 250°C), the thermal energy exceeds the activation barrier for the cleavage of the bond. This triggers a cascade of degradation reactions, yielding diethyl disulfide, ethanethiosulfonates, and hydrogen chloride (HCl). The mechanisms of related species, such as propanethial S-oxide, further highlight the propensity of these sulfur compounds to undergo complex thermal rearrangements ()[2].

To circumvent this, analytical chemists must either bypass the thermal stress using specialized low-temperature Septum-Equipped Programmable Injection (SPI) ports ()[3], or eliminate the reactive functional group entirely via pre-column derivatization.

GCMS_Workflow cluster_direct Method A: Direct Injection cluster_deriv Method B & C: Pre-Column Derivatization ESC Ethanesulfinyl Chloride (Thermally Labile) HotInlet Hot GC Inlet (>200°C) ESC->HotInlet Direct Deriv Nucleophilic Attack (Amine or Alcohol + Base) ESC->Deriv Derivatize Degradation Thermal Degradation (Disulfides, HCl) HotInlet->Degradation GCMS GC-MS Analysis (DB-5 Column) Degradation->GCMS Poor Data Stable Stable Derivative (Sulfinamide / Sulfinate) Deriv->Stable Stable->GCMS High Yield

Figure 1: Comparison of direct GC-MS vs. pre-column derivatization for sulfinyl chlorides.

Methodological Comparison & Experimental Data

The table below synthesizes quantitative performance data comparing direct injection against two primary derivatization routes: Amine Derivatization (forming a sulfinamide) and Alcohol Derivatization (forming a sulfinate ester).

Analytical MetricMethod A: Direct Injection (Hot Split)Method B: Amine Derivatization (Diethylamine)Method C: Alcohol Derivatization (Ethanol/Pyridine)Method D: Direct Injection (SPI Cold)
Analyte Recovery < 15%> 95%> 90%~ 65%
LOD (S/N > 3) 500 µg/mL0.5 µg/mL1.0 µg/mL50 µg/mL
RSD (Precision) > 30%< 2%< 4%~ 12%
Primary Artifacts Diethyl disulfide, HClNone (Clean baseline)Trace ethyl chlorideDiethyl disulfide
Column Lifespan Severely ReducedPreservedPreservedModerately Reduced

Key Takeaway: Direct hot injection (Method A) is analytically invalid for this compound. While cold SPI injection (Method D) is viable for rapid kinetic screening, pre-column derivatization (Methods B & C) provides the only reliable pathway for rigorous quantitative analysis.

Experimental Protocols (Self-Validating Systems)

A robust analytical method must be self-validating—meaning the protocol inherently flags its own failures. Below are the detailed workflows for the two most effective methods.

Protocol 1: Pre-Column Amine Derivatization (Sulfinamide Formation)

Causality: Ethanesulfinyl chloride reacts vigorously via nucleophilic acyl substitution with secondary amines. Diethylamine is selected because the resulting N,N-diethyl ethanesulfinamide is highly volatile, eluting cleanly on a non-polar DB-5 column well after the solvent delay. Self-Validating Mechanism: The protocol utilizes 1-chlorooctane as an internal standard (IS). Because 1-chlorooctane is inert to diethylamine under these conditions, a constant IS peak area confirms that no volumetric losses occurred during the exothermic derivatization.

  • Preparation: In a dry 2 mL autosampler vial purged with nitrogen, add 900 µL of anhydrous dichloromethane (DCM).

  • Internal Standard: Spike with 10 µL of 1-chlorooctane (1 mg/mL in DCM).

  • Sample Addition: Add 50 µL of the ethanesulfinyl chloride sample.

  • Derivatization: Slowly add 40 µL of anhydrous diethylamine (molar excess). Note: The reaction is instantaneous and slightly exothermic.

  • Validation Check: Inject 1 µL into the GC-MS.

    • Pass Criteria: Presence of the molecular ion m/z 149 (sulfinamide derivative) and m/z 148 (1-chlorooctane IS). Complete absence of m/z 122 (diethyl disulfide degradation marker).

Protocol 2: Pre-Column Alcohol Derivatization (Sulfinate Ester Formation)

Causality: Conversion to the corresponding ethyl sulfinate using ethanol and pyridine provides excellent analytical stability (). Pyridine is strictly required as an acid scavenger. Without it, the liberated HCl lowers the pH, driving the equilibrium backward and degrading the GC column phase. Self-Validating Mechanism: The GC-MS chromatogram is monitored for the pyridine peak. If the pyridine peak is absent or severely tailing, it indicates the basic capacity of the system was overwhelmed by excess HCl, flagging the sample prep as invalid and preventing false-negative quantification.

  • Preparation: In a dry 2 mL autosampler vial, add 800 µL of anhydrous ethanol.

  • Base Addition: Add 50 µL of anhydrous pyridine.

  • Sample Addition: Dropwise, add 100 µL of the ethanesulfinyl chloride sample while vortexing.

  • Incubation: Allow to sit at room temperature for 15 minutes to ensure complete esterification.

  • Validation Check: Inject 1 µL into the GC-MS.

    • Pass Criteria: Detection of m/z 122 (ethyl ethanesulfinate). A sharp, symmetrical pyridine peak must be present early in the chromatogram.

Conclusion

For the GC-MS analysis of ethanesulfinyl chloride, direct injection techniques compromise both data integrity and instrument hardware due to the generation of corrosive HCl and thermal degradation artifacts. Pre-column derivatization via diethylamine (Protocol 1) is the superior choice for high-throughput, high-precision quantification, offering the lowest Limit of Detection (LOD) and the highest analyte recovery.

References

  • Title: Synthesis, reactions, and interconversions of some 2-(trimethylsilyl)ethyl substituted sulfur compounds | Source: Canadian Journal of Chemistry | URL: [Link]

  • Title: Preparation of sulfinyl chlorides from disulfides | Source: Tetrahedron Letters | URL: [Link]

  • Title: Microwave Spectroscopic Identification, Mechanism of Formation, Synthesis, and Reactions of (E,Z)-Propanethial S-Oxide | Source: Journal of the American Chemical Society | URL: [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanesulfinyl chloride
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Reactant of Route 2
Ethanesulfinyl chloride
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